molecular formula C8H9ClO B2905927 (S)-(+)-2-Chloro-1-phenylethanol CAS No. 56751-12-3; 70111-05-6

(S)-(+)-2-Chloro-1-phenylethanol

Cat. No.: B2905927
CAS No.: 56751-12-3; 70111-05-6
M. Wt: 156.61
InChI Key: XWCQSILTDPAWDP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-2-Chloro-1-phenylethanol is an organic compound with the molecular formula C8H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloroacetophenone using chiral catalysts. Another method includes the reaction of benzaldehyde with chloroethanol in the presence of a base, followed by purification steps to isolate the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Chloro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloroacetophenone.

    Reduction: It can be reduced to 2-chlorophenylethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 2-Chloroacetophenone

    Reduction: 2-Chlorophenylethanol

    Substitution: Depending on the nucleophile, products can include 2-hydroxy-1-phenylethanol or 2-amino-1-phenylethanol.

Scientific Research Applications

(S)-(+)-2-Chloro-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a chiral building block in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Chloro-1-phenylethanol involves its interaction with specific molecular targets, depending on its application. In chemical synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-1-phenylethanol: The enantiomer of (S)-(+)-2-Chloro-1-phenylethanol, with similar chemical properties but different biological activities.

    2-Chloroacetophenone: A related compound that can be synthesized from this compound through oxidation.

    2-Chlorophenylethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to undergo various chemical reactions and serve as a versatile intermediate in the synthesis of complex molecules highlights its importance in both research and industrial applications.

Properties

IUPAC Name

(1S)-2-chloro-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQSILTDPAWDP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-05-6
Record name 2-Chloro-1-phenylethanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2-Chloro-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-1-PHENYLETHANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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